3-Methylvaleric acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

As a Metabolite:

- Plants: 3-Methylvaleric acid is a natural product present in several plants, including Valeriana officinalis (valerian root) and Annona reticulata (custard apple) []. Research suggests its involvement in plant defense mechanisms and signaling pathways [].

- Animals and Fungi: This acid is also a metabolite found in various animals and fungi. Studies have explored its role in energy metabolism and gut microbiome composition [, ].

As a Model Compound:

- Branched-Chain Fatty Acid Research: Due to its branched-chain structure, 3-methylvaleric acid serves as a model compound in research investigating the metabolism and physiological effects of branched-chain fatty acids []. This research can provide insights into human health and disease, particularly related to metabolic disorders.

- Drug Development and Testing: The unique properties of 3-methylvaleric acid make it a potential tool in the development and testing of new drugs. For example, it can be used to assess the efficacy of medications targeting branched-chain amino acid metabolism [].

Other Applications:

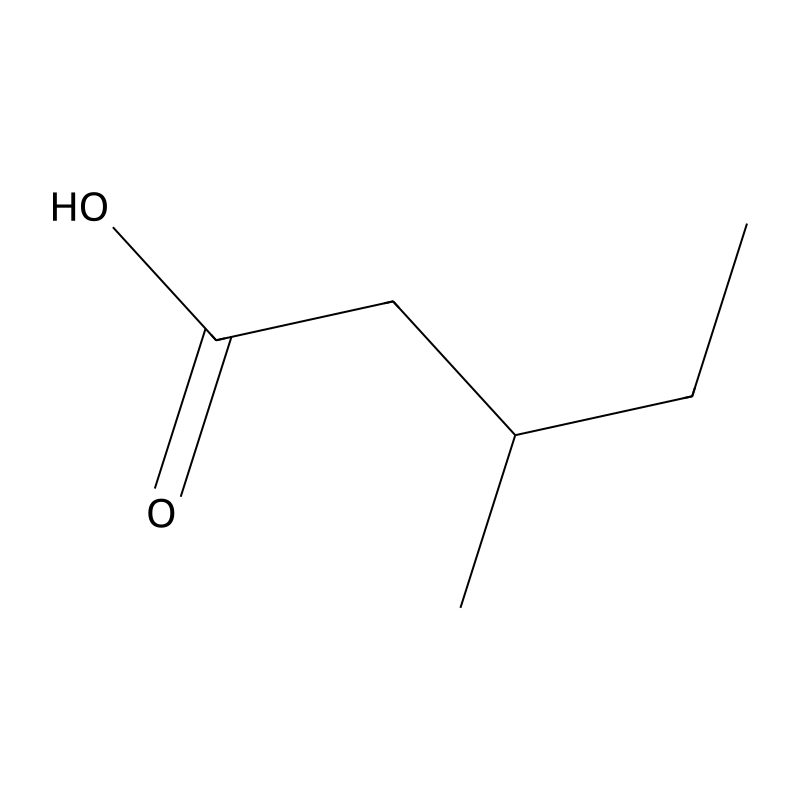

3-Methylvaleric acid, also known as 3-methylpentanoic acid, is a branched-chain fatty acid with the molecular formula . It is characterized by a methyl group located at the third carbon of the pentanoic acid chain. This compound is recognized for its role as a plant metabolite and is involved in various biochemical processes. It possesses a unique structure that distinguishes it from other fatty acids, particularly due to its branched configuration, which influences its physical and chemical properties .

3-Methylvaleric acid is a corrosive liquid that can cause severe skin burns and eye damage []. It is also combustible and may be corrosive to metals []. Here are some safety precautions to consider:

- Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat when handling the compound [].

- Work in a well-ventilated area to avoid inhalation of vapors [].

- Store the compound in a cool, dry place away from heat, sparks, and open flames [].

- Dispose of waste according to local regulations [].

- Esterification: It reacts with alcohols to form esters, which are important in the synthesis of fragrances and flavoring agents.

- Decarboxylation: Under certain conditions, it can lose carbon dioxide, leading to the formation of hydrocarbons.

- Reduction: It can be reduced to its corresponding alcohol, 3-methylpentanol, using reducing agents like lithium aluminum hydride.

These reactions highlight its versatility in organic synthesis and industrial applications.

3-Methylvaleric acid exhibits various biological activities. It has been identified as a metabolite in plants and may play roles in metabolic pathways related to fatty acid metabolism. Additionally, it has been studied for its potential implications in human health, particularly concerning its effects on metabolic disorders. The compound's unique structure may also influence its interaction with biological systems, although specific mechanisms remain an area for further research .

There are several methods for synthesizing 3-methylvaleric acid:

- Oxidation of 3-Methylpentanol: This method involves oxidizing 3-methylpentanol using oxidizing agents such as potassium permanganate or chromium trioxide.

- Alkylation of Acetic Acid: In this approach, acetic acid is alkylated with isobutylene under acidic conditions.

- Biotechnological Methods: Microbial fermentation processes can also produce 3-methylvaleric acid from renewable resources, utilizing specific strains of bacteria or yeast that metabolize sugars into fatty acids.

These synthesis routes allow for both laboratory-scale and industrial-scale production of the compound.

3-Methylvaleric acid finds applications across various fields:

- Flavoring and Fragrance Industry: It is used as an ingredient in flavoring agents and perfumes due to its pleasant odor.

- Chemical Synthesis: The compound serves as an intermediate in the production of pharmaceuticals and agrochemicals.

- Biochemical Research: Its role as a metabolite makes it valuable in studies related to plant biochemistry and metabolic engineering.

These applications underscore its importance in both commercial and research contexts.

Research on the interactions of 3-methylvaleric acid with other compounds has revealed insights into its biochemical behavior. Studies indicate that it may interact with enzymes involved in fatty acid metabolism, potentially influencing metabolic pathways. Additionally, its effects on cellular processes have been investigated, although comprehensive studies are still needed to fully elucidate these interactions .

3-Methylvaleric acid shares structural similarities with several other compounds. Here are some notable comparisons:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Methylvaleric Acid | C6H12O2 | Methyl group at the second carbon |

| 4-Methylvaleric Acid | C6H12O2 | Methyl group at the fourth carbon |

| Pentanoic Acid | C5H10O2 | Straight-chain structure without branching |

| 2-Hydroxy-3-methylvaleric Acid | C6H12O3 | Contains a hydroxyl group alongside the methyl |

Uniqueness of 3-Methylvaleric Acid: The presence of the methyl group at the third position gives 3-methylvaleric acid distinct physical properties compared to its isomers. This branching affects its boiling point, solubility, and reactivity, making it unique among similar compounds.

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Density

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 24 of 1458 companies. For more detailed information, please visit ECHA C&L website;

Of the 4 notification(s) provided by 1434 of 1458 companies with hazard statement code(s):;

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

Wikipedia

Use Classification

Fragrance Ingredients

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index